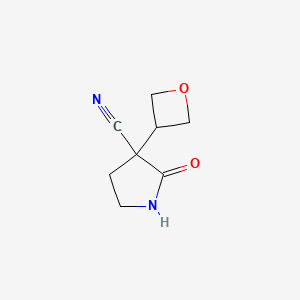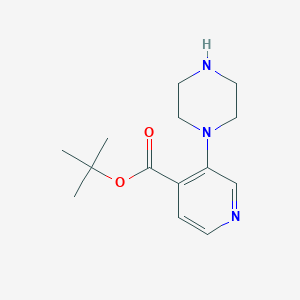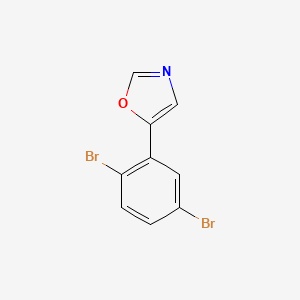
3-Ethyl-3,7-octanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-3,7-octanediol (3-EOD) is an important organic compound with a wide range of applications in the fields of chemistry, biology, and medicine. It is a branched-chain diol, with an eight-carbon backbone, and two hydroxyl groups attached. 3-EOD is used in various synthetic and biological processes, and has been the subject of much research in recent years.
Applications De Recherche Scientifique
3-Ethyl-3,7-octanediol has a variety of scientific applications, including the synthesis of other organic compounds, the production of polymers, and the study of enzyme-catalyzed reactions. It is also used in the manufacture of pharmaceuticals, cosmetics, and food additives. In addition, 3-Ethyl-3,7-octanediol has been used as a model compound for studying the structure and properties of proteins, and for understanding the mechanisms of drug-receptor interactions.
Mécanisme D'action
The mechanism of action of 3-Ethyl-3,7-octanediol is not fully understood, but it is believed to involve the formation of hydrogen bonds between the hydroxyl groups and other molecules. It is also thought to interact with proteins and other molecules through the formation of van der Waals forces.
Biochemical and Physiological Effects
3-Ethyl-3,7-octanediol has been studied for its potential biological effects. Studies have shown that it can act as an antioxidant and can reduce inflammation in cells. It has also been shown to have anti-cancer properties, and to reduce the growth of tumors in animal models. In addition, 3-Ethyl-3,7-octanediol has been found to have anti-diabetic effects, and to increase insulin sensitivity in cells.
Advantages and Limitations for Laboratory Experiments
The main advantage of using 3-Ethyl-3,7-octanediol in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. It is also relatively inexpensive, and can be used in a wide variety of experiments. However, there are some limitations to using 3-Ethyl-3,7-octanediol, including the fact that it is not soluble in water, and that it can be prone to oxidation.
Orientations Futures
The potential future directions for 3-Ethyl-3,7-octanediol are numerous. One potential direction is the development of new methods for synthesizing 3-Ethyl-3,7-octanediol. Another potential direction is the development of new applications for 3-Ethyl-3,7-octanediol, such as its use in drug delivery systems or as a potential therapeutic agent. Additionally, further research into the biochemical and physiological effects of 3-Ethyl-3,7-octanediol may lead to new insights into its potential therapeutic uses. Finally, further research into the mechanism of action of 3-Ethyl-3,7-octanediol may lead to new insights into the structure and function of proteins and other molecules.
Méthodes De Synthèse
3-Ethyl-3,7-octanediol is most commonly synthesized through a process known as catalytic hydrogenation. This involves the use of a catalyst, such as palladium or nickel, to reduce the double bond between the two hydroxyl groups. The reaction is typically carried out in the presence of a solvent, such as methanol, and at a temperature of around 150-200°C. Other methods of synthesis have been developed, including the use of enzymes, but these are not as widely used.
Propriétés
IUPAC Name |
6-ethyloctane-2,6-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-4-10(12,5-2)8-6-7-9(3)11/h9,11-12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKXJPRVDOAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CCCC(C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-3,7-octanediol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














